

Acid Green 20: A Technical Evaluation for Microscopy Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15136020

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the classification of **Acid Green 20** (C.I. 20495) as a fluorescent dye for microscopy. Despite being listed as a "fluorescent dye" by some commercial suppliers, a comprehensive review of scientific literature and technical data reveals no evidence to support its use in fluorescence microscopy. **Acid Green 20** is a disazo acid dye with primary applications in the textile, leather, and paper industries. Its chemical structure and known properties are not conducive to the generation of a reliable fluorescence signal required for microscopic imaging. This document provides a detailed analysis of **Acid Green 20**'s characteristics and concludes that it is not a suitable tool for researchers in the field of biological imaging.

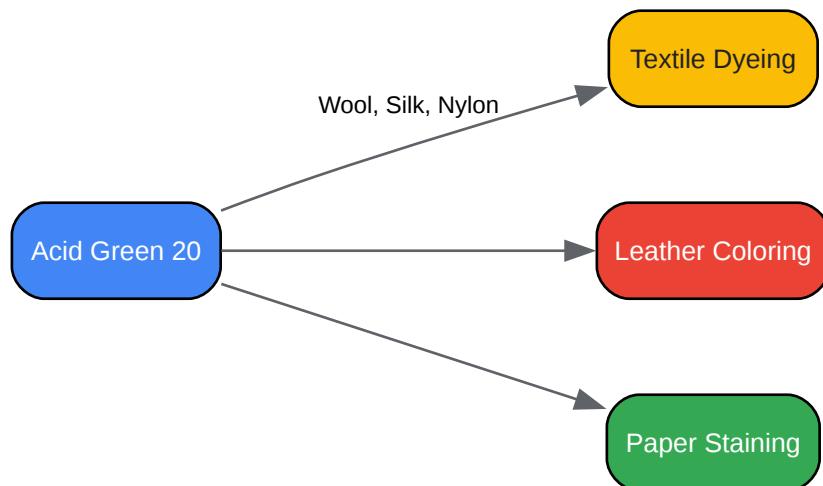
Introduction

The selection of appropriate fluorescent probes is critical for the success of fluorescence microscopy experiments. These molecules must exhibit specific photophysical properties, including a high molar extinction coefficient, significant fluorescence quantum yield, and photostability. This guide provides a technical assessment of **Acid Green 20** to determine its suitability as a fluorescent dye for microscopy.

Chemical and Physical Properties of Acid Green 20

Acid Green 20 is a synthetic dye belonging to the disazo class of colorants.^[1] Its primary function is to impart color to various materials through non-covalent interactions. Key properties are summarized in the table below.

Property	Value	Reference
C.I. Name	Acid Green 20	[1]
C.I. Number	20495	[1]
CAS Number	5850-39-5	[1]
Molecular Formula	C ₂₂ H ₁₆ N ₆ Na ₂ O ₇ S ₂	[1]
Molecular Weight	586.51 g/mol	[1]
Appearance	Dark green to black powder	[1][2]
Solubility	Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents.	[1][2]


Spectral Properties

A thorough search of scientific databases and chemical repositories yielded no published data on the fluorescence excitation and emission spectra of **Acid Green 20**. While one commercial vendor, MedchemExpress, categorizes it as a "fluorescent dye," this classification is not supported by any provided spectral data or academic citations.^[3] The primary scientific literature found for **Acid Green 20** focuses on its decolorization, a characteristic of industrial dyes rather than stable fluorescent probes for imaging.^{[4][5][6]}

The absence of fluorescence data is a critical indicator that **Acid Green 20** is not used in fluorescence applications. For a compound to be a viable fluorescent dye for microscopy, its excitation and emission maxima, quantum yield, and photostability must be well-characterized.

Applications of Acid Green 20

The documented applications of **Acid Green 20** are exclusively in the industrial sector for dyeing materials.

[Click to download full resolution via product page](#)

Figure 1. Primary Industrial Applications of **Acid Green 20**.

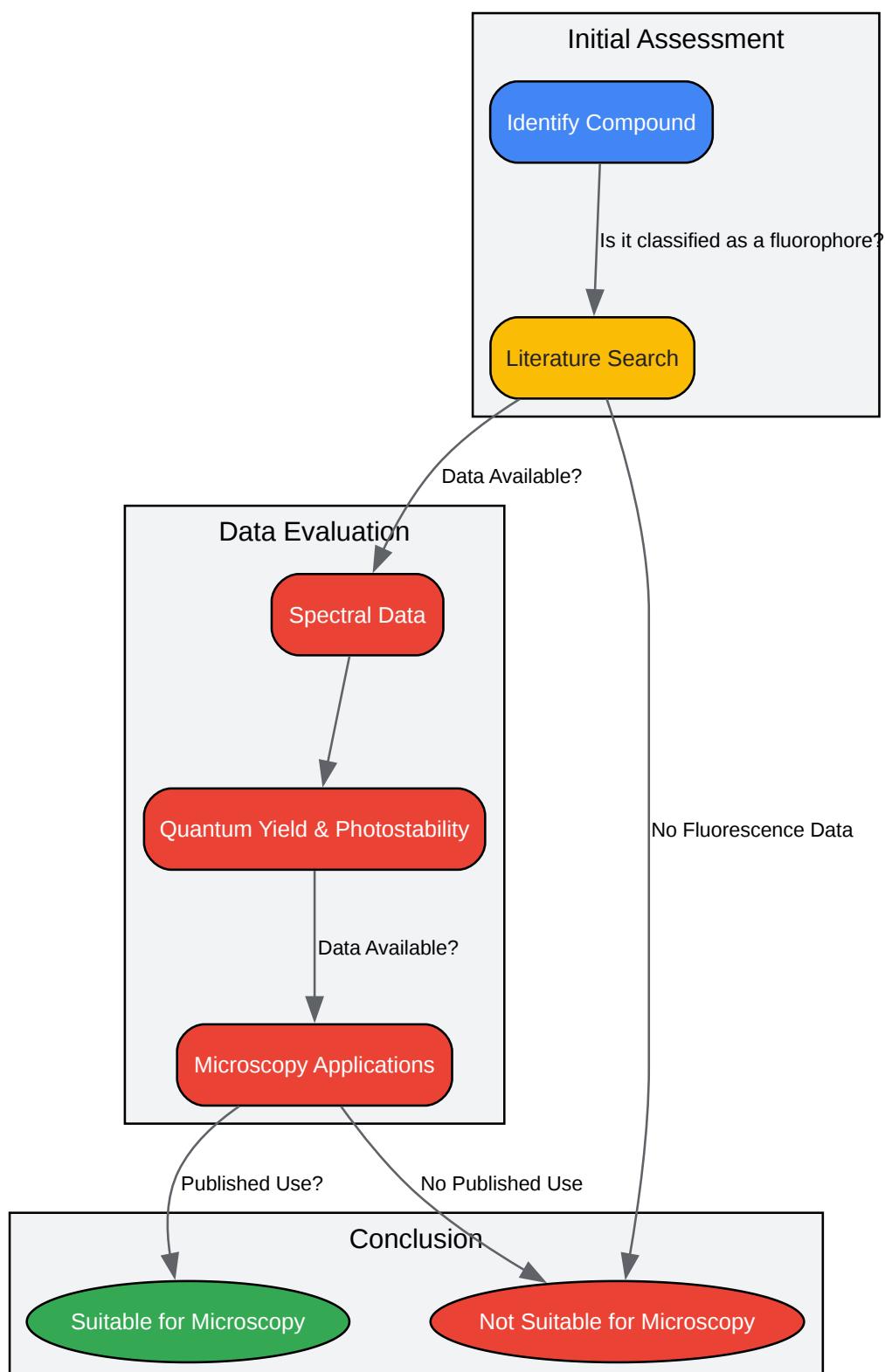
There are no peer-reviewed research articles demonstrating the use of **Acid Green 20** for cellular staining or any form of biological imaging.

Safety and Toxicological Profile

The toxicological properties of **Acid Green 20** have not been thoroughly investigated. Material Safety Data Sheets (MSDS) indicate that it may cause eye and skin irritation, and is harmful if swallowed. The lack of comprehensive toxicological data raises concerns about its use in biological systems and with live cells.

Conclusion

Based on the available evidence, **Acid Green 20** is not a fluorescent dye suitable for microscopy. The key reasons for this conclusion are:


- Lack of Intrinsic Fluorescence: There is no scientific evidence to suggest that **Acid Green 20** possesses the necessary fluorescence properties for imaging. Azo dyes, in general, are not known for strong fluorescence.
- Absence of Spectral Data: No published data exists for its excitation and emission spectra, quantum yield, or photostability.

- No Documented Use in Microscopy: The scientific literature does not contain any examples of **Acid Green 20** being used as a fluorescent probe in microscopy.
- Industrial Applications: Its established use is as a colorant for textiles, leather, and paper.
- Undefined Biological Safety: The toxicological profile is incomplete, making its application in biological research inadvisable.

The classification of **Acid Green 20** as a "fluorescent dye" by a single supplier appears to be an anomaly and is not supported by the broader scientific and industrial consensus.

Researchers seeking green fluorescent probes for microscopy should consider well-characterized and validated dyes such as those from the fluorescein, Alexa Fluor, or cyanine families.

The logical workflow for evaluating a potential fluorescent dye for microscopy is outlined below.

[Click to download full resolution via product page](#)**Figure 2.** Evaluation workflow for a potential fluorescent microscopy dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Acid Green 20 - Acid Dark Green B - Acid Green B from Emperor Chem emperordye.com
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization for decolorization of azo dye acid green 20 by ultrasound and H₂O₂ using response surface methodology: Abstract, Citation (BibTeX) & Reference | Bohrium [\[bohrium.com\]](http://bohrium.com)
- 5. Optimization for decolorization of azo dye acid green 20 by ultrasound and H₂O₂ using response surface methodology (Journal Article) | ETDEWEB [\[osti.gov\]](http://osti.gov)
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Acid Green 20: A Technical Evaluation for Microscopy Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15136020#is-acid-green-20-a-fluorescent-dye-for-microscopy\]](https://www.benchchem.com/product/b15136020#is-acid-green-20-a-fluorescent-dye-for-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com